molecular formula C25H24N2O4 B6562153 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 946219-40-5

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B6562153
CAS No.: 946219-40-5
M. Wt: 416.5 g/mol
InChI Key: JCGHUSIIBDOFHG-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antibacterial, antifungal, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction conditions and the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: : Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products Formed:
  • Oxidation: : Formation of quinone derivatives.

  • Reduction: : Formation of tetrahydroquinoline derivatives.

  • Substitution: : Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new drugs and chemical products.

Mechanism of Action

The mechanism by which N-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methoxyphenoxy)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the benzoyl group and the methoxyphenyl group. Similar compounds include other quinoline derivatives, such as quinoline itself and isoquinoline derivatives. These compounds share some biological activities but differ in their chemical structure and specific applications.

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Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-30-22-11-5-6-12-23(22)31-17-24(28)26-20-14-13-18-10-7-15-27(21(18)16-20)25(29)19-8-3-2-4-9-19/h2-6,8-9,11-14,16H,7,10,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGHUSIIBDOFHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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